Teloxantrone hydrochloride
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Overview
Description
Teloxantrone hydrochloride is the hydrochloride salt of an anthrapyrazole antineoplastic antibiotic. This compound intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair, as well as RNA and protein synthesis . It is also known by the synonym moxantrazole hydrochloride and has the code name CI-937 .
Preparation Methods
The synthesis of teloxantrone hydrochloride involves the modification of basic side chains at C-5 and A-ring hydroxylation . The industrial production methods for this compound are not extensively detailed in the available literature, but it generally involves complex organic synthesis techniques typical of antineoplastic agents.
Chemical Reactions Analysis
Teloxantrone hydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial in the biotransformation of the compound within biological systems.
Substitution Reactions: Common reagents and conditions used in these reactions include glutathione and glucuronic acid, leading to the formation of glutathione conjugates and a glucuronic acid conjugate.
Major Products: The primary products formed from these reactions are the conjugates mentioned above, which play a role in the compound’s pharmacological activity.
Scientific Research Applications
Teloxantrone hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Teloxantrone hydrochloride exerts its effects by intercalating into DNA and inhibiting topoisomerase II . This inhibition prevents the uncoiling and repair of damaged DNA, leading to the disruption of DNA replication and transcription processes . The molecular targets involved include DNA and topoisomerase II, which are critical for the compound’s antineoplastic activity .
Comparison with Similar Compounds
Biological Activity
Teloxantrone hydrochloride, also known as CI-937 or DUP 937, is an anthrapyrazole compound that has garnered attention for its potent antineoplastic properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by its ability to intercalate into DNA and inhibit topoisomerase II, a critical enzyme involved in DNA replication and repair. This inhibition leads to the disruption of DNA synthesis, ultimately resulting in cytotoxic effects on rapidly dividing cancer cells. The molecular formula of this compound is C21H29Cl2N5O5 with a molecular weight of 502.39 g/mol .
Mechanism of Action:
- DNA Intercalation: Teloxantrone inserts itself between DNA base pairs, distorting the DNA structure and hindering replication.
- Topoisomerase II Inhibition: By inhibiting this enzyme, teloxantrone prevents the necessary unwinding of DNA strands required for replication and transcription .
Biological Activity
Teloxantrone exhibits significant biological activity against various cancer cell lines. Its potency has been evaluated through numerous studies, highlighting its efficacy as a chemotherapeutic agent.
Cytotoxicity Studies
In vitro studies have demonstrated that teloxantrone has considerable cytotoxic effects across different cancer types. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for teloxantrone against various cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
Human breast carcinoma | 0.1 - 45.2 |
Head and neck squamous cell carcinoma | 0.1 - 45.2 |
Leukemia | 0.1 - 45.2 |
Chinese hamster ovary cells | 0.1 - 45.2 |
These values indicate that teloxantrone is effective at low concentrations, making it a promising candidate for cancer treatment .
Clinical Studies
Teloxantrone has been the subject of several clinical trials assessing its efficacy in treating various cancers, including colorectal carcinoma and breast cancer.
Case Study: Colorectal Carcinoma
A Phase II clinical trial investigated the effectiveness of teloxantrone in patients with colorectal carcinoma. The study reported modest response rates, with some patients achieving partial remissions .
Case Study: Breast Cancer
In another study focusing on breast cancer, teloxantrone was evaluated alongside other anthrapyrazole compounds. Results indicated that while it showed activity against breast cancer cells, the overall response rate was modest compared to other established treatments .
Comparison with Other Anthrapyrazoles
Teloxantrone shares similarities with other anthrapyrazole compounds such as mitoxantrone and losoxantrone in terms of mechanism and biological activity. However, structural variations affect their potency and side effects:
Compound | Mechanism | Potency | Side Effects |
---|---|---|---|
Teloxantrone | DNA intercalation, Topo II inhibition | Moderate | Myelosuppression |
Mitoxantrone | DNA intercalation | High | Myelosuppression, Mucositis |
Losoxantrone | DNA intercalation | Very High | Less cardiotoxic than doxorubicin |
Properties
CAS No. |
123830-79-5 |
---|---|
Molecular Formula |
C21H27Cl2N5O4 |
Molecular Weight |
484.4 g/mol |
IUPAC Name |
6,8-dihydroxy-14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(methylamino)ethylimino]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,4,6,8,11,13(16)-hexaen-3-one;dihydrochloride |
InChI |
InChI=1S/C21H25N5O4.2ClH/c1-22-6-7-24-12-2-3-13-17-16(12)21(30)19-15(29)5-4-14(28)18(19)20(17)25-26(13)10-8-23-9-11-27;;/h2-5,22-23,25,27,29-30H,6-11H2,1H3;2*1H |
InChI Key |
YPKURCRDOQMMLW-UHFFFAOYSA-N |
SMILES |
CNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O.Cl.Cl |
Canonical SMILES |
CNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O.Cl.Cl |
Synonyms |
CI 937 CI-937 Dup 937 Dup-937 teloxantrone teloxantrone hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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